molecular formula C14H12N4O3S B10877950 N-[[(2-hydroxybenzoyl)amino]carbamothioyl]pyridine-3-carboxamide CAS No. 332390-22-4

N-[[(2-hydroxybenzoyl)amino]carbamothioyl]pyridine-3-carboxamide

Cat. No.: B10877950
CAS No.: 332390-22-4
M. Wt: 316.34 g/mol
InChI Key: LKLOFDVJENKKDX-UHFFFAOYSA-N
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Description

N~3~-{[2-(2-HYDROXYBENZOYL)HYDRAZINO]CARBOTHIOYL}NICOTINAMIDE is a complex organic compound that features a unique combination of functional groups, including a hydroxybenzoyl group, a hydrazino group, a carbothioyl group, and a nicotinamide moiety. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-{[2-(2-HYDROXYBENZOYL)HYDRAZINO]CARBOTHIOYL}NICOTINAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-hydroxybenzoyl chloride with hydrazine to form 2-(2-hydroxybenzoyl)hydrazine. This intermediate is then reacted with carbon disulfide and potassium hydroxide to yield the corresponding carbothioyl derivative. Finally, this derivative is coupled with nicotinoyl chloride to produce the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N~3~-{[2-(2-HYDROXYBENZOYL)HYDRAZINO]CARBOTHIOYL}NICOTINAMIDE can undergo several types of chemical reactions, including:

    Oxidation: The hydroxybenzoyl group can be oxidized to form quinone derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The hydrazino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxybenzoyl group would yield quinone derivatives, while reduction of nitro groups would produce amines.

Scientific Research Applications

N~3~-{[2-(2-HYDROXYBENZOYL)HYDRAZINO]CARBOTHIOYL}NICOTINAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N3-{[2-(2-HYDROXYBENZOYL)HYDRAZINO]CARBOTHIOYL}NICOTINAMIDE involves its interaction with specific molecular targets. The hydroxybenzoyl group can interact with enzymes and proteins, potentially inhibiting their activity. The hydrazino and carbothioyl groups may also play a role in binding to metal ions, which can affect various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~3~-{[2-(2-HYDROXYBENZOYL)HYDRAZINO]CARBOTHIOYL}NICOTINAMIDE is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its ability to form stable complexes with metal ions and its potential therapeutic applications make it a compound of significant interest in scientific research.

Properties

CAS No.

332390-22-4

Molecular Formula

C14H12N4O3S

Molecular Weight

316.34 g/mol

IUPAC Name

N-[[(2-hydroxybenzoyl)amino]carbamothioyl]pyridine-3-carboxamide

InChI

InChI=1S/C14H12N4O3S/c19-11-6-2-1-5-10(11)13(21)17-18-14(22)16-12(20)9-4-3-7-15-8-9/h1-8,19H,(H,17,21)(H2,16,18,20,22)

InChI Key

LKLOFDVJENKKDX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NNC(=S)NC(=O)C2=CN=CC=C2)O

solubility

45.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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